N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}butanamide
Description
Properties
IUPAC Name |
N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-3-6-21(26)23-17-10-12-19(13-11-17)30(28,29)24-18-9-8-16-7-5-14-25(20(16)15-18)22(27)4-2/h8-13,15,24H,3-7,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDVLUTZCTXPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)CC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}butanamide (CAS Number: 946290-75-1) is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.5 g/mol. The compound features a tetrahydroquinoline core linked to a butanamide group and a sulfamoyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 946290-75-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory processes and potentially other disease mechanisms. The tetrahydroquinoline structure is known for its diverse pharmacological effects, including anti-inflammatory and neuroprotective properties.
Anti-inflammatory Activity
Research indicates that compounds related to this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have demonstrated significant suppression of these cytokines in human cell lines when treated with similar tetrahydroquinoline derivatives .
In Vitro Studies
In a study evaluating the anti-inflammatory effects of tetrahydroquinoline derivatives:
- Cell Line Used : Human keratinocyte HaCaT cells.
- Experimental Design : Cells were treated with compounds at a concentration of 10 μM.
Results showed that several compounds significantly reduced mRNA expression levels of IL-6 and IL-1β, indicating their potential as therapeutic agents in managing inflammatory diseases .
In Vivo Studies
In vivo experiments were conducted using mouse models to assess the anti-inflammatory properties:
- Methodology : Mice were administered LPS to induce inflammation, followed by treatment with selected compounds.
Findings revealed that the compounds effectively decreased mRNA levels of inflammatory markers (IL-6, IL-1β) without causing hepatotoxicity. The alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels remained lower compared to controls treated with LPS alone .
Comparison with Related Compounds
This compound shows unique properties when compared to other tetrahydroquinoline derivatives:
| Compound | Biological Activity |
|---|---|
| N-(1-propanoyl-1,2,3,4-tetrahydroquinolin)butanamide | Anti-inflammatory, neuroprotective |
| N-(1-propanoyl-1,2,3,4-tetrahydroquinolin)acetamide | Potential neuroprotective effects |
| 4-Ethyl-N-(1-propanoyl...)benzene-sulfonamide | Exhibits antibacterial properties |
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Linkers
2,5-Dimethyl-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzene-1-Sulfonamide (CAS 946349-51-5)
- Key Differences : Replaces the butanamide-phenyl group with a 2,5-dimethylbenzene-sulfonamide.
N-(4-(5-Chloropyridin-3-yl)Phenyl)-2-(2-(Cyclopropanesulfonamido)Pyrimidin-4-yl)Butanamide
- Key Differences: Incorporates a pyrimidine ring and cyclopropanesulfonamide group instead of tetrahydroquinoline.
Heterocyclic and Amide Variants
Pyrazolo[1,5-a]Pyrimidine and Pyridine Derivatives
- Example: Compound 5 (5-Cyano-4-(4-methoxyphenyl)-2-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-6-thioxo-1,6-dihydropyridine-3-carboxamide) Key Differences: A pyridine-thioxo core replaces tetrahydroquinoline, with a methoxyphenyl group enhancing electron-donating effects. Activity: Exhibits antimicrobial properties (tested in vitro), suggesting that the target compound’s tetrahydroquinoline moiety might confer broader-spectrum activity due to increased lipophilicity .
Isoxazole and Thiazole-Containing Analogues
- Examples :
- CF3 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide
- CF4 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-thiazol-2-yl)sulfamoyl)phenyl)pentanamide
- Key Differences : Use of pentanamide (vs. butanamide) and dioxoisoindoline groups.
- Implications : The extended alkyl chain in pentanamide derivatives may improve membrane permeability, while the dioxoisoindoline group could influence metabolic stability .
Physicochemical Properties
*Calculated based on formula C₂₃H₂₉N₃O₄S.
Preparation Methods
Synthesis of 1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-Amine
Procedure :
-
Acylation of 1,2,3,4-Tetrahydroquinolin-7-Amine :
-
React 1,2,3,4-tetrahydroquinolin-7-amine (10 mmol) with propanoic anhydride (12 mmol) in dichloromethane (DCM, 50 mL) at 0°C.
-
Add triethylamine (15 mmol) dropwise, warm to room temperature, and stir for 12 hours.
-
Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Optimization :
Preparation of 4-(Butanamide)Benzenesulfonyl Chloride
Procedure :
-
Sulfonation of 4-Aminophenylbutanamide :
Side Reactions :
Coupling of 1-Propanoyl-Tetrahydroquinoline Amine with Sulfonyl Chloride
Procedure :
-
Sulfamoyl Bond Formation :
-
Combine 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-amine (8 mmol) and 4-(butanamide)benzenesulfonyl chloride (8.4 mmol) in anhydrous THF (40 mL).
-
Add pyridine (10 mmol) as a base and stir at 50°C for 6 hours.
-
Concentrate under reduced pressure, purify via silica gel chromatography (ethyl acetate/hexane, 1:1), and isolate the product.
-
Critical Parameters :
-
Solvent choice : THF minimizes sulfonyl chloride hydrolysis compared to polar aprotic solvents like DMF.
Optimization of Reaction Conditions
Acylation Efficiency
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Propanoic anhydride | DCM | 25 | 85 |
| EDCl/HOBt | THF | 25 | 92 |
| CDI | DMF | 60 | 89 |
Findings : EDCl/HOBt in THF provides optimal acylation efficiency due to enhanced activation of the carboxylic acid.
Sulfamoyl Coupling Kinetics
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | THF | 6 | 78 |
| DIPEA | DCM | 4 | 82 |
| Triethylamine | Acetonitrile | 8 | 70 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18) | 98.5 |
| Elemental Analysis | C: 63.2, H: 5.8, N: 11.5 |
Q & A
Basic Synthesis: What are the key steps and challenges in synthesizing N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}butanamide?
The synthesis typically involves:
- Step 1: Formation of the tetrahydroquinoline core via cyclization reactions, often using acid catalysts or reductive amination .
- Step 2: Sulfamoylation at the 7-position of tetrahydroquinoline using sulfonyl chlorides under anhydrous conditions .
- Step 3: Coupling the sulfamoyl-tetrahydroquinoline intermediate with 4-aminophenylbutanamide via nucleophilic substitution or amide bond formation .
Challenges: Low yields due to steric hindrance at the sulfamoylation step and competing side reactions during coupling. Purification via HPLC or column chromatography is critical to isolate the product .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
- Temperature Control: Maintain 0–5°C during sulfamoylation to minimize hydrolysis of sulfonyl chloride intermediates .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for coupling steps to enhance solubility of intermediates .
- Catalysts: Employ coupling agents like HATU or EDC/HOBt for efficient amide bond formation .
- Statistical Optimization: Apply Design of Experiments (DoE) to identify interactions between variables (e.g., pH, stoichiometry) and maximize yield .
Basic Characterization: Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy: 1H/13C NMR to verify substituent positions and assess stereochemistry .
- Mass Spectrometry (HRMS): Confirm molecular weight and detect impurities .
- HPLC: Quantify purity (>95% required for biological assays) and monitor reaction progress .
Advanced Purity Challenges: How can researchers resolve discrepancies in purity data between batches?
- Impurity Profiling: Use LC-MS to identify by-products (e.g., incomplete sulfamoylation or hydrolyzed intermediates) .
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to enhance crystalline purity .
- Stability Studies: Assess degradation under varying pH and temperature to refine storage conditions .
Basic Biological Activity: What hypotheses exist about this compound’s mechanism of action?
- Target Hypotheses: Structural analogs suggest potential inhibition of kinases or sulfotransferases due to the sulfamoyl group .
- Pathway Links: Tetrahydroquinoline derivatives often modulate inflammatory or apoptotic pathways .
Methodology: Preliminary screening via enzyme inhibition assays (e.g., fluorescence-based kinase assays) is recommended .
Advanced Mechanistic Studies: How can researchers identify and validate biological targets?
- Pull-Down Assays: Use biotinylated derivatives to isolate binding proteins from cell lysates .
- Computational Docking: Simulate interactions with candidate targets (e.g., COX-2 or EGFR kinases) using molecular dynamics software .
- CRISPR Knockout Models: Validate target relevance by observing activity loss in gene-edited cell lines .
Basic Reactivity: Which functional groups are most reactive in this compound?
- Sulfamoyl Group (-SO2NH-): Susceptible to hydrolysis under acidic/basic conditions .
- Propanoyl Side Chain: Can undergo nucleophilic substitution or oxidation .
- Tetrahydroquinoline Core: Aromatic rings may participate in electrophilic substitutions .
Advanced Derivative Design: What strategies are effective for synthesizing analogs to study structure-activity relationships (SAR)?
- Side-Chain Modifications: Replace propanoyl with acetyl or benzoyl groups to assess steric effects .
- Sulfamoyl Replacements: Substitute with phosphonamides or carbamates to alter electronic properties .
- Stereochemical Variations: Synthesize enantiomers via chiral catalysts to evaluate stereospecific activity .
Basic Stability: How does the compound behave under different storage conditions?
- Thermal Stability: Degrades above 40°C; store at –20°C in inert atmospheres .
- Light Sensitivity: Protect from UV exposure to prevent sulfamoyl bond cleavage .
- Solution Stability: Use DMSO for stock solutions; avoid aqueous buffers with pH < 5 .
Advanced Computational Modeling: How can in silico tools predict pharmacokinetic properties?
- ADMET Prediction: Software like SwissADME estimates bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Solubility Analysis: COSMO-RS simulations optimize solvent systems for formulation .
- Toxicity Profiling: Machine learning models (e.g., ProTox-II) flag potential hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
